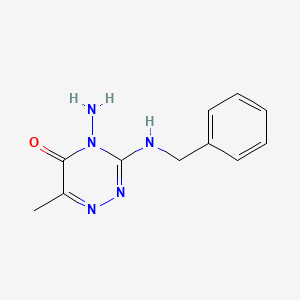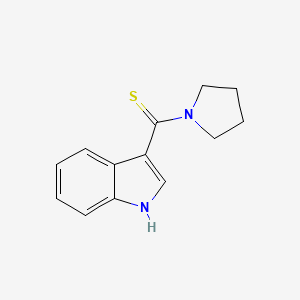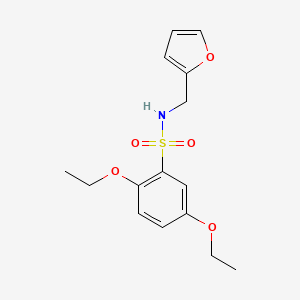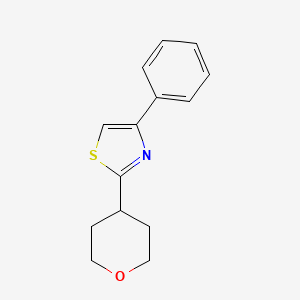
4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one, also known as MTA, is a small molecule compound that has been widely used in scientific research due to its unique chemical structure and properties. MTA has been found to have various biochemical and physiological effects, making it a promising compound for different applications in the field of medicine and biotechnology.
作用机制
4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one inhibits the activity of SAHH, which leads to the accumulation of SAH in cells. SAH is a potent inhibitor of many cellular processes, including DNA methylation, histone modification, and protein synthesis. This compound has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, making it a promising compound for the development of new drugs.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects on cells. This compound has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce the replication of viruses. This compound has also been found to modulate the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.
实验室实验的优点和局限性
4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cells and tissues, making it an ideal tool for studying cellular processes. This compound has also been shown to have low toxicity and high stability, making it a safe and reliable compound for experiments. However, this compound has some limitations, such as its low solubility in water, which can affect its bioavailability and efficacy.
未来方向
4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one has several potential future directions for research. One area of interest is the development of this compound-based drugs for the treatment of cancer, inflammation, and viral infections. This compound has also been found to modulate the expression of genes involved in epigenetic regulation, making it a promising compound for the development of epigenetic therapies. Another area of interest is the development of this compound-based probes for imaging and diagnostic purposes. This compound-based probes can be used to visualize cellular processes and molecular interactions in vivo, providing valuable information for disease diagnosis and treatment.
合成方法
4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one can be synthesized by the reaction between benzylamine and 2-cyano-4,6-dimethylamino pyrimidine in the presence of a catalyst. The resulting this compound compound is then purified through recrystallization to obtain a high purity product.
科学研究应用
4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been extensively used in scientific research as a tool for studying different cellular processes and molecular mechanisms. This compound has been found to inhibit the activity of S-adenosylhomocysteine hydrolase (SAHH), which leads to the accumulation of S-adenosylhomocysteine (SAH) in cells. SAH is a potent inhibitor of many cellular processes, including DNA methylation, histone modification, and protein synthesis. This compound has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, making it a promising compound for the development of new drugs.
属性
IUPAC Name |
4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-8-10(17)16(12)11(15-14-8)13-7-9-5-3-2-4-6-9/h2-6H,7,12H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYVATVANXPYGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5691652.png)
![3-[5-(2-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5691654.png)


![N'-[rel-(3R,4S)-1-(4-methoxy-2-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-N,N-dimethylsulfamide hydrochloride](/img/structure/B5691667.png)

![4-(5,6-dimethylpyrimidin-4-yl)-2-[2-(2-methoxyethyl)-2H-tetrazol-5-yl]morpholine](/img/structure/B5691692.png)
![1-(6-chloro-1,3-benzothiazol-2-yl)-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B5691698.png)
![1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5691703.png)
![N-benzyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5691709.png)
![(3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5691714.png)
![3-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5691720.png)
![2-methyl-5-[2-(3-methyl-1H-pyrazol-4-yl)phenyl]-1,3,4-thiadiazole](/img/structure/B5691729.png)
